3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-ILE-HIS-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid (isoleucine) to a resin, followed by the sequential addition of the second amino acid (histidine) using coupling reagents such as HBTU or DIC. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Z-ILE-HIS-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of protective groups, such as Fmoc or Boc, is crucial to prevent unwanted side reactions during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Z-ILE-HIS-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the histidine residue can yield histidine sulfoxide or histidine sulfone .
Scientific Research Applications
Z-ILE-HIS-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of Z-ILE-HIS-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residue can coordinate with metal ions, influencing the compound’s binding affinity and activity. The isoleucine residue contributes to the overall hydrophobicity and stability of the peptide .
Comparison with Similar Compounds
Similar Compounds
Z-HIS-OH: A similar compound with a histidine residue but lacking the isoleucine component.
Z-ILE-OH: Contains the isoleucine residue but lacks the histidine component.
Uniqueness
Z-ILE-HIS-OH is unique due to the combination of isoleucine and histidine residues, which confer distinct chemical and biological properties. The presence of both residues allows for versatile applications in peptide synthesis, biological studies, and potential therapeutic uses .
Properties
Molecular Formula |
C20H26N4O5 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H26N4O5/c1-3-13(2)17(24-20(28)29-11-14-7-5-4-6-8-14)18(25)23-16(19(26)27)9-15-10-21-12-22-15/h4-8,10,12-13,16-17H,3,9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27) |
InChI Key |
ANMQWJBATIWADO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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